molecular formula C24H31NO6 B4041799 1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-3-methylpiperidine oxalate

1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-3-methylpiperidine oxalate

Cat. No.: B4041799
M. Wt: 429.5 g/mol
InChI Key: BCODXIGSXSNABZ-UHFFFAOYSA-N
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Description

1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-3-methylpiperidine oxalate is a useful research compound. Its molecular formula is C24H31NO6 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.21513771 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalytic Applications

Research into the applications of compounds related to 1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-3-methylpiperidine oxalate often focuses on their synthesis and potential as intermediates in the creation of more complex chemical entities. For example, the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton involves catalytic hydrogenations and reductive cyclizations, showcasing the utility of related compounds in generating biologically relevant structures (Hartenstein & Sicker, 1993). Similarly, the reaction of acetylenecarboxylic acid with amines highlights the role of related chemical structures in forming compounds that undergo hydrolysis to yield biologically active molecules (Iwanami et al., 1964).

Organic Synthesis and Drug Development

In the realm of organic synthesis, compounds analogous to this compound serve as key intermediates. For instance, enantioselective reductive coupling of 1,3-enynes to glyoxalates mediated by hydrogen demonstrates the application of similar structures in synthesizing β,γ-unsaturated α-hydroxy esters, which are valuable in pharmaceutical synthesis (Hong et al., 2007). This highlights the potential of such compounds in the development of drugs and other therapeutic agents.

Radical Chemistry and Electrocatalysis

The chemistry of radicals and their applications in catalysis also benefit from the study of compounds related to this compound. Research into the reactions of aminoxyls with dioxiranes, for example, provides insights into radical decomposition and scavenging mechanisms, which are relevant for understanding oxidative stress and designing antioxidants (Dinoi et al., 1998). Additionally, the electrochemical properties and applications of N-oxyl compounds, like TEMPO and PINO, in electrosynthetic reactions underscore the importance of such studies in advancing green chemistry and synthesis techniques (Nutting et al., 2018).

Properties

IUPAC Name

3-methyl-1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C2H2O4/c1-19-8-7-13-23(18-19)14-15-24-16-17-25-22-12-6-5-11-21(22)20-9-3-2-4-10-20;3-1(4)2(5)6/h2-6,9-12,19H,7-8,13-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCODXIGSXSNABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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